![molecular formula C16H15FN2O3 B4576486 3-{[2-(4-氟苯氧基)丙酰基]氨基}苯甲酰胺](/img/structure/B4576486.png)
3-{[2-(4-氟苯氧基)丙酰基]氨基}苯甲酰胺
描述
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is 302.10667051 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经学研究的放射性示踪剂开发
苯甲酰胺衍生物已被探索其在神经影像学中的潜力,特别是在正电子发射断层扫描 (PET) 成像放射性示踪剂的开发中。这些化合物靶向大脑中的特定受体,有助于诊断和研究神经系统疾病。例如,一项研究评估了靶向鞘氨醇-1-磷酸受体 1 (S1PR1) 的放射性示踪剂的安全性、剂量学和特性,由于 S1PR1 在多发性硬化症和其他疾病中的作用,它具有临床意义。这项研究支持在人类临床人群中使用此类化合物评估炎症的安全性,在各种神经系统疾病的研究中具有潜在应用 (Brier 等人,2022)。
肿瘤学:组蛋白脱乙酰酶抑制剂
在肿瘤学中,苯甲酰胺衍生物因其作为组蛋白脱乙酰酶抑制剂的作用而被研究,组蛋白脱乙酰酶抑制剂可以通过修饰染色质结构来影响基因表达,从而影响癌细胞的生长。组蛋白脱乙酰酶抑制剂 MS-275 的 I 期和药代动力学研究表明,它在每隔一周 6 mg/m^2 或每周 4 mg/m^2 持续 3 周的剂量下耐受性良好,在血浆浓度和抗肿瘤活性中显示出生物学相关性。这表明在治疗难治性实体瘤和淋巴瘤方面具有潜在应用,突出了苯甲酰胺衍生物在癌症研究中多样化的治疗潜力 (Gore 等人,2008)。
作用机制
安全和危害
生化分析
Biochemical Properties
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is with the enzyme c-Met kinase. This interaction involves the binding of the compound to the active site of the enzyme, leading to inhibition of its kinase activity . Additionally, 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide has been shown to interact with other proteins involved in cell signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways . These interactions are crucial for modulating cellular responses to external stimuli.
Cellular Effects
The effects of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of c-Met kinase, which plays a pivotal role in cell growth and survival . Furthermore, 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of the Ras/MAPK pathway results in reduced cell proliferation, while the modulation of the PI3K/Akt pathway influences cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide involves several key steps. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This binding interaction is facilitated by the fluorophenoxy and propanoyl groups, which enhance the affinity of the compound for the enzyme. In addition to enzyme inhibition, 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide also modulates gene expression by affecting transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its interactions with cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide also influence metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide binds to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling pathways . Additionally, 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is targeted to specific subcellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
3-[2-(4-fluorophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(22-14-7-5-12(17)6-8-14)16(21)19-13-4-2-3-11(9-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOBJNUBJQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


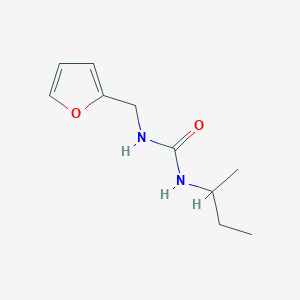
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4576408.png)
![5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4576413.png)
![ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B4576424.png)
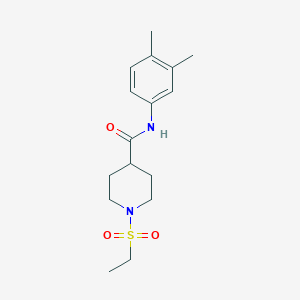
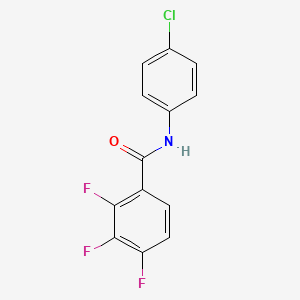
![(5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4576441.png)
![3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol](/img/structure/B4576447.png)
![4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4576456.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4576462.png)
![2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide](/img/structure/B4576468.png)
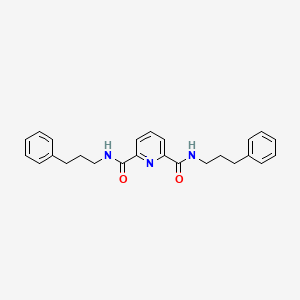
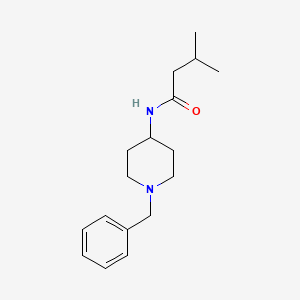
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethylphenyl)benzenesulfonamide](/img/structure/B4576494.png)
